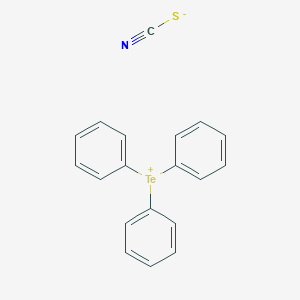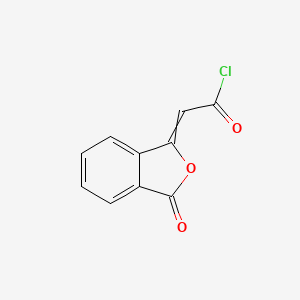
2,3-Thiophenedicarboxylic acid, 4-phenyl-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Thiophenedicarboxylic acid, 4-phenyl-, dimethyl ester is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two carboxylic acid groups at the 2 and 3 positions of the thiophene ring, a phenyl group at the 4 position, and two methyl ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Thiophenedicarboxylic acid, 4-phenyl-, dimethyl ester typically involves the esterification of 2,3-thiophenedicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to methyl esters.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,3-Thiophenedicarboxylic acid, 4-phenyl-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2,3-Thiophenedicarboxylic acid, 4-phenyl-, dimethyl ester involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its phenyl and ester groups allow for interactions with biological macromolecules, potentially leading to the modulation of enzyme activities and signaling pathways.
Comparación Con Compuestos Similares
- 2,5-Thiophenedicarboxylic acid, dimethyl ester
- 3,4-Thiophenedicarboxylic acid, dimethyl ester
- 2,3-Furandicarboxylic acid, dimethyl ester
Comparison:
- 2,5-Thiophenedicarboxylic acid, dimethyl ester: Similar in structure but with carboxylic acid groups at the 2 and 5 positions. It has different reactivity and applications.
- 3,4-Thiophenedicarboxylic acid, dimethyl ester: Carboxylic acid groups at the 3 and 4 positions, leading to different chemical properties and uses.
- 2,3-Furandicarboxylic acid, dimethyl ester: Contains an oxygen atom in the ring instead of sulfur, resulting in different electronic properties and reactivity.
2,3-Thiophenedicarboxylic acid, 4-phenyl-, dimethyl ester stands out due to its unique combination of functional groups and the presence of a phenyl ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
61206-94-8 |
|---|---|
Fórmula molecular |
C14H12O4S |
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
dimethyl 4-phenylthiophene-2,3-dicarboxylate |
InChI |
InChI=1S/C14H12O4S/c1-17-13(15)11-10(9-6-4-3-5-7-9)8-19-12(11)14(16)18-2/h3-8H,1-2H3 |
Clave InChI |
IHOCKYNEQLNHKL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)
![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)

![4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14602320.png)
![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-](/img/structure/B14602322.png)
![2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602328.png)
![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)
![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14602346.png)



